molecular formula C12H14O4 B15281974 Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol

Cat. No.: B15281974
M. Wt: 222.24 g/mol
InChI Key: XTXAGLKLXYGVMT-NXEZZACHSA-N
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Description

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol is a compound that features a benzo[d][1,3]dioxole moiety attached to a cyclopentanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment to the cyclopentanol structure: The benzo[d][1,3]dioxole moiety is then attached to a cyclopentanol structure through etherification reactions, often using reagents such as sodium hydride (NaH) and alkyl halides under anhydrous conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopentanol moiety can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

    Substitution: HNO3, Cl2, Br2, often in the presence of catalysts or under controlled temperatures.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, halo derivatives of the benzo[d][1,3]dioxole moiety.

Scientific Research Applications

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, it may interact with enzymes or receptors involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol can be compared with other similar compounds, such as:

    Benzo[d][1,3]dioxol-5-ylmethanol: Similar in structure but lacks the cyclopentanol moiety.

    Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: Share the benzo[d][1,3]dioxole structure but have different alkaloid frameworks.

    1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide: Contains the benzo[d][1,3]dioxole moiety but with a cyclopropane-carboxamide structure.

The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole and cyclopentanol moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(1R,2R)-2-(1,3-benzodioxol-5-yloxy)cyclopentan-1-ol

InChI

InChI=1S/C12H14O4/c13-9-2-1-3-10(9)16-8-4-5-11-12(6-8)15-7-14-11/h4-6,9-10,13H,1-3,7H2/t9-,10-/m1/s1

InChI Key

XTXAGLKLXYGVMT-NXEZZACHSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC2=CC3=C(C=C2)OCO3)O

Canonical SMILES

C1CC(C(C1)OC2=CC3=C(C=C2)OCO3)O

Origin of Product

United States

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